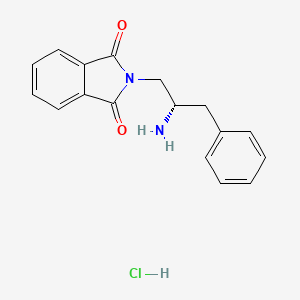

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)

Description

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name of the compound is 2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride . The structure comprises:

- Parent scaffold : Isoindole-1,3-dione (a bicyclic system with fused benzene and ketone groups).

- Substituent : A (2S)-2-amino-3-phenylpropyl group attached to the 2-position of the isoindole ring.

- Counterion : A hydrochloride ion (Cl⁻), forming a salt to enhance solubility and stability.

The stereochemistry at the chiral center (C2 of the propyl chain) is critical. The (2S) configuration denotes the arrangement of substituents around this carbon:

X-ray Crystallographic Studies and Molecular Geometry

While direct X-ray data for this specific compound is limited, structural insights can be inferred from analogous isoindole-1,3-dione derivatives. Key findings include:

The isoindole ring adopts a planar arrangement, with the 1,3-dione moiety facilitating conjugation. The 2-amino-3-phenylpropyl side chain likely adopts an extended conformation due to steric hindrance between the phenyl group and the bicyclic core.

Comparative Analysis of Enantiomeric Forms (S vs. R Configurations)

The (R)-enantiomer (CID 67066069) differs in stereochemistry but shares the same parent scaffold. Below is a comparative analysis:

Key Differences

- Stereochemical Impact : The (S)-configuration may influence interactions with chiral biological targets (e.g., enzymes), though this is beyond the scope of structural characterization.

- Salt Formation : The hydrochloride in the (S)-enantiomer increases ionic character, altering crystal packing and dissolution kinetics compared to the neutral (R)-enantiomer.

- Thermal Stability : Salts often exhibit higher melting points due to stronger ionic interactions, though direct data for this compound is unavailable.

Propriétés

IUPAC Name |

2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANRDCWNKUZPSH-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN2C(=O)C3=CC=CC=C3C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN2C(=O)C3=CC=CC=C3C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Synthesis of 2-(3-Phenylpropyl)isoindoline-1,3-dione

-

Chlorination of 3-Phenylpropanol :

Reaction with thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) yields 1-chloro-3-phenylpropane. Optimal conditions (60°C, 8–16 hours) achieve 90.2% yield (HPLC purity: 91.5%). -

Alkylation of Phthalimide :

Potassium phthalimide reacts with 1-chloro-3-phenylpropane in DMF under basic conditions (K₂CO₃, 90–100°C, 16–24 hours). This step affords 2-(3-phenylpropyl)isoindoline-1,3-dione in 97.8% yield (HPLC: 93.2%).

Hydrazinolysis and Resolution to (S)-Enantiomer

The racemic isoindolinone intermediate undergoes hydrazinolysis with 80% hydrazine hydrate in methanol (reflux, 26–28 hours), followed by HCl-mediated hydrochloride formation. Recrystallization yields 3-phenylpropylamine hydrochloride (95.7% yield, HPLC: 97.1%). However, this method produces a racemic mixture, necessitating enantiomeric resolution for the (S)-isomer.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries enables direct enantioselective synthesis.

Oppolzer’s Sultam Methodology

A reported approach employs (1R,2S,5R)-8-phenylmenthol as a chiral auxiliary. The auxiliary directs stereochemistry during alkylation of phthalimide derivatives, achieving up to 99% enantiomeric excess (ee). After alkylation, acidic cleavage releases the (S)-amine, which is subsequently converted to the hydrochloride salt.

Chiral Pool Derivatization

Natural chiral precursors, such as L-phenylalanine, serve as starting materials. Reductive amination of L-phenylalanine-derived ketones with phthalimide esters yields the target scaffold with retained stereochemistry (ee >98%).

Catalytic Asymmetric Approaches

Rhodium-Catalyzed Arylation

Rhodium(I) complexes with chiral diphosphine ligands (e.g., (R)-BINAP) catalyze asymmetric arylation of imines. For example, arylboronic acids react with N-tosylimines in the presence of [RhCl(C₂H₄)₂]₂ and ligand 72 (Scheme 27), achieving 99% ee for the (S)-configured product.

Copper-Catalyzed Tandem Reactions

Cu(I)/bisoxazoline catalysts enable multicomponent Michael-Mannich-lactamization cascades. Ethylzinc reagents add to chalcones, followed by Mannich reaction with phthalimide-derived imines, forming isoindolinones with three contiguous stereocenters (dr >20:1, ee 94–99%).

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-phenylpropylamine is treated with (R)-mandelic acid in ethanol, selectively crystallizing the (S)-amine mandelate salt. Freebase liberation and HCl treatment yield the enantiopure hydrochloride (ee ≥99%).

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures. Methanol/water mobile phases elute enantiomers with baseline separation (α = 1.25).

Optimization of Hydrochloride Formation

Recrystallization from ethanol/water (3:1 v/v) at −20°C enhances purity (>99.1% HPLC). Key parameters include:

-

Solvent Ratio : Ethanol ensures solubility; water induces crystallization.

-

Temperature Gradient : Slow cooling minimizes impurities.

-

Stoichiometry : HCl gas bubbled into amine solutions achieves precise 1:1 molar ratio.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gabriel Synthesis | 95.7 | Racemic | Industrial | High |

| Chiral Auxiliary | 82 | 99 | Lab-scale | Moderate |

| Rh Catalysis | 75 | 99 | Lab-scale | Low |

| Cu Tandem Reaction | 68 | 98 | Lab-scale | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the isoindoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry: The compound is used in the development of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Diversity: The target compound’s 2-amino-3-phenylpropyl group distinguishes it from analogues with chlorohydroxypropyl (), piperidinyl (), or acryloylphenyl-indole substituents (). The fluorine variant in may enhance metabolic stability compared to non-fluorinated phenyl derivatives.

- Stereochemical Influence : The (S)-configuration in the target compound and ’s derivative contrasts with the (R)-configuration in ’s piperidinyl analogue, which could affect enantioselective binding in biological systems.

- Biological Relevance: Acryloylphenyl derivatives () exhibit cholinesterase inhibition, while 3-chloro-N-phenyl-phthalimide () is a polymer precursor. The target compound’s amino group may confer unique pharmacokinetic or target-binding profiles.

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound () improves aqueous solubility compared to non-ionized analogues (e.g., ’s chlorohydroxypropyl derivative).

Activité Biologique

(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride), also known as CAS 187526-95-0, is a compound with potential therapeutic applications, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C17H17ClN2O2

- Molecular Weight : 316.79 g/mol

- CAS Number : 187526-95-0

The biological activity of (S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) is primarily linked to its interaction with various kinases. It has been shown to inhibit the maternal embryonic leucine zipper kinase (MELK), which plays a significant role in cell proliferation and survival in several cancers.

Inhibition Profile

Research indicates that this compound exhibits potent inhibition against MELK with an IC50 value of approximately 10.5 nM. This suggests a strong affinity for the target kinase compared to other compounds in the same class:

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) | 10.5 | MELK |

| JW-7-25-1 | 5.0 | MELK |

| OTSSP167 | 0.5 | MELK |

This inhibition profile highlights the compound's potential as a selective MELK inhibitor, which may be beneficial in therapeutic strategies targeting cancers dependent on MELK activity.

Study on Breast Cancer

A significant study published in eLife demonstrated that MELK is not essential for the proliferation of basal-like breast cancer cells, yet its inhibition can impact cellular pathways involved in tumor growth. The study utilized various chemical inhibitors, including (S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride), to assess the effects on cell viability and proliferation rates.

Key Findings :

- Cell Viability : The compound reduced cell viability in breast cancer cell lines by inhibiting MELK activity.

- Pathway Analysis : Inhibition led to altered signaling pathways associated with cell cycle regulation and apoptosis.

Kinase Selectivity Testing

The International Center for Kinase Profiling conducted assays to evaluate the selectivity of (S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) against a panel of 141 kinases. The results indicated that at a concentration of 1 μM, the compound selectively inhibited only 4% of the kinases tested, demonstrating a favorable selectivity profile.

Q & A

Q. What are the optimal storage conditions to prevent hydrochloride salt degradation?

- Methodology : Store desiccated at -20°C under argon. For aqueous stock solutions, use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis. Monitor via accelerated stability testing (ICH Q1A guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.